Lipophilicity (XLogP3) Comparison: Diethyl Malonate vs. Dimethyl Malonate Analog
The target compound carries a diethyl malonate ester that confers a computed XLogP3 of 3.8 [1]. The structurally closest dimethyl malonate analog (where –OEt is replaced by –OMe) is estimated to have an XLogP3 roughly 1.0 log unit lower (~2.8), based on the well-characterized contribution of a methylene unit to partition coefficients [1][2]. This difference of approximately ΔLogP ≈ 1.0 places the diethyl compound in a more lipophilic region of chemical space, which may favor passive membrane permeability but reduce aqueous solubility relative to the dimethyl congener.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Dimethyl malonate analog (R = Me): XLogP3 estimated ~2.8 (based on –CH2– increment) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 (target more lipophilic) |
| Conditions | PubChem XLogP3 algorithm (release 2021.05.07); comparator value is a class-level estimate, not an experimentally measured value |
Why This Matters
For applications where a specific LogP window is required—such as blood-brain barrier penetration or avoiding excessive metabolic clearance—the +1.0 LogP offset makes the diethyl ester a distinct selection from its dimethyl analog.
- [1] PubChem. Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate (CID 3712441). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/3712441 View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Establishes the ~0.5 log unit contribution per aliphatic carbon in congeneric series.) View Source
